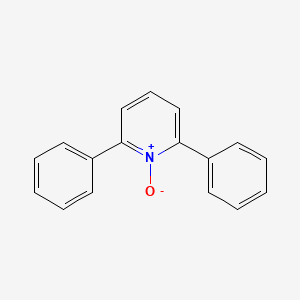

2,6-Diphenylpyridine N-oxide

Vue d'ensemble

Description

2,6-Diphenylpyridine N-oxide is a heterocyclic organic compound known for its unique chemical structure and biological activity. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 160-162°C. This compound has gained significant attention in various fields of research due to its versatile applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diphenylpyridine N-oxide typically involves the oxidation of 2,6-diphenylpyridine. One common method uses sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts under mild reaction conditions . Another method employs titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent, offering a safer and more efficient process .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and safety. The use of solvent-free protocols and reusable heterogeneous catalysts, such as activated Fuller’s earth, has been explored to enhance efficiency and reduce environmental impact .

Analyse Des Réactions Chimiques

Nucleophilic Oxidation Reactions

2,6-Diphenylpyridine N-oxide acts as a potent oxidant in metal-catalyzed systems. For example, in gold(I)-catalyzed reactions, it facilitates the oxidation of alkynes to form α-oxo gold carbenes. This mechanism involves:

-

Step 1 : Nucleophilic attack on the alkyne by the N-oxide, forming a covalent intermediate.

-

Step 2 : Fragmentation of the N–O bond, generating an electrophilic α-oxo gold carbene.

-

Step 3 : Trapping by nucleophiles (e.g., hydroxy groups) to yield oxidized products .

| Reaction Type | Catalyst | Key Reaction Feature | Yield (Example) | Reference |

|---|---|---|---|---|

| Alkyne Oxidation | Au(I) | Formation of α-oxo gold carbene intermediate | Not specified |

Deoxygenation Methods

The N–O bond in this compound can be cleaved using reductive agents:

-

Phosphorus oxychloride (POCl₃) : Converts the N-oxide to pyridine derivatives under alkaline conditions .

-

Trifluoroacetic acid anhydride : Reduces the N-oxide to pyridine via nucleophilic displacement .

-

Aluminum iodide (AlI₃) : Acts as an economic reagent for N–O bond cleavage .

| Reagent | Reaction Conditions | Product | Reference |

|---|---|---|---|

| POCl₃/K₂CO₃ | Reflux in CHCl₃ | Pyridine derivatives | |

| (CF₃CO)₂O/NaI | CH₃CN, 0°C | Pyridine |

Electrophilic Substitution and Nitration

The aromatic ring of this compound undergoes electrophilic substitution due to the activating effect of the N-oxide group. For example:

-

Nitration : Using HNO₃/H₂SO₄, the N-oxide directs electrophilic attack to the para position relative to the N-oxide group .

-

Substitution patterns : Steric hindrance from the phenyl groups at positions 2 and 6 influences reactivity.

| Reaction Type | Reagent | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to N-oxide | 4-Nitro derivative |

Cycloaddition Reactions

Pyridine N-oxides participate in cycloadditions due to their electron-deficient aromatic rings. For example:

-

Diels-Alder reactions : The N-oxide acts as a dienophile, forming six-membered rings .

-

1,3-Dipolar cycloadditions : Potential reactivity with dipolar species under thermal or photochemical conditions .

Reactivity and Stability Insights

Computational studies reveal:

-

Bond dissociation energy (BDE) : The N–O bond in pyridine N-oxides has a BDE of ~60–66 kcal/mol, influenced by conjugation and resonance .

-

Proton affinity : Pyridine N-oxides exhibit lower proton affinities compared to aliphatic amine oxides, affecting their acidity in biological media .

| Property | Value (kcal/mol) | Comparison to Aliphatic N-Oxides | Reference |

|---|---|---|---|

| N–O BDE | ~60–66 | Higher than trimethylamine N-oxide | |

| Proton Affinity | Lower | Due to resonance stabilization |

Applications De Recherche Scientifique

Synthesis and Catalysis

1.1 C-H Arylation Reactions

DPPO has been utilized as a coupling partner in copper-catalyzed direct C-H arylation reactions. This method allows for the synthesis of 2-arylpyridines from arylboronic esters with moderate to good yields. The reaction is notable for its efficiency, requiring no additional reductants, thus simplifying the synthetic process .

Table 1: Summary of C-H Arylation Yields

| Arylboronic Ester | Yield (%) |

|---|---|

| Para-tolylboronic | 84 |

| Meta-tolylboronic | 89 |

| Ortho-tolylboronic | 41 |

This table illustrates the impact of substituent position on yield, indicating that para- and meta-substituted arylboronic esters generally provide higher yields compared to ortho-substituted ones.

Coordination Chemistry

2.1 Ligand Properties

DPPO acts as a tridentate ligand in coordination complexes, particularly with transition metals like gold(III). Its ability to stabilize metal centers through multiple coordination sites enhances the reactivity and selectivity of the resulting complexes .

Case Study: Gold(III) Complexes

A series of cyclometalated gold(III) complexes were synthesized using DPPO as a ligand. These complexes exhibited unique structural and spectroscopic properties, demonstrating the effectiveness of DPPO in stabilizing metal centers and facilitating catalytic processes .

Photopolymerization Applications

3.1 Cationic Photopolymerization

DPPO derivatives have shown promise in accelerating cationic photopolymerization processes. These compounds can enhance the polymerization rate when used as photoinitiators, making them valuable in the development of advanced materials .

Table 2: Performance of DPPO Derivatives in Photopolymerization

| Compound | Polymerization Rate (cm/s) | Sensitivity (Fluorescence Ratio) |

|---|---|---|

| DPPO Derivative S1 | 0.15 | 2.5 |

| DPPO Derivative S2 | 0.20 | 3.0 |

The above data indicates that variations in substituents on DPPO derivatives significantly affect both the polymerization rate and sensitivity, highlighting their potential in real-time monitoring applications.

Biological Applications

4.1 Bioactive Compound Development

Pyridine N-oxides, including DPPO, have been explored for their bioactive properties. They serve as precursors for developing various pharmacologically active compounds due to their ability to undergo selective functionalizations .

Case Study: Synthesis of Bioactive Pyridine Derivatives

Research has shown that utilizing DPPO in reactions can yield bioactive compounds with high regioselectivity and good yields, making them suitable candidates for drug development .

Mécanisme D'action

The mechanism of action of 2,6-Diphenylpyridine N-oxide involves its role as a mild Lewis base. It can activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles . This activation facilitates various chemical reactions, including oxidation and substitution.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2,6-Diphenylpyridine N-oxide include other pyridine N-oxides and derivatives, such as pyridine N-oxide and 2,6-diphenylpyridine .

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of phenyl groups at the 2 and 6 positions of the pyridine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.

Activité Biologique

2,6-Diphenylpyridine N-oxide (2,6-DPN) is a compound that has garnered attention in various scientific fields due to its unique structural properties and biological activities. This article explores the biological activity of 2,6-DPN, including its mechanism of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,6-DPN is . Its structure features a pyridine ring with two phenyl groups at the 2 and 6 positions, along with an N-oxide functional group. This configuration contributes to its reactivity and interactions with biological molecules.

Biochemical Pathways

2,6-DPN acts as a fluorescent chemosensor , particularly for detecting silver ions (Ag+) in aqueous solutions. Its high selectivity and significant fluorescent response make it valuable for monitoring Ag+ in mammalian cells. The compound's ability to shift its fluorescence spectrum during free-radical polymerization allows for tracking polymerization processes through fluorescence intensity measurements.

Interaction with Biological Molecules

The unique structure of 2,6-DPN enables it to interact with various biological molecules, facilitating studies on enzyme mechanisms and metabolic pathways. Its role as a mild oxidant in organic synthesis further underscores its versatility in biochemical applications.

Applications in Research and Medicine

2,6-DPN has been utilized in several scientific domains:

- Chemistry : As a reagent in organic synthesis, particularly in oxidation reactions.

- Biology : Useful for studying enzyme mechanisms and metabolic pathways.

- Medicine : Investigated for potential therapeutic applications due to its ability to modulate biological processes.

- Industry : Employed in developing fluorescent sensors for monitoring photopolymerization processes.

Antileishmanial Activity

A study evaluated the antileishmanial activity of various N-oxide derivatives, including those related to 2,6-DPN. The results indicated that certain derivatives exhibited significant efficacy against Leishmania infantum, with one compound showing an EC50 value of 3.6 μM against amastigote forms. In vivo studies demonstrated a reduction of approximately 90% in parasite burden in infected mice .

Antitubercular Potential

Research involving N-oxide-containing compounds highlighted their potential against Mycobacterium tuberculosis. One derivative demonstrated promising results with MIC90 values of 1.10 μM against active Mtb strains. In vivo experiments confirmed its effectiveness in reducing bacterial loads significantly .

Antiproliferative Activity

A series of studies focused on the synthesis and evaluation of imidazo[4,5-b]pyridines derived from 2,6-DPN. These derivatives exhibited strong antiproliferative activity against various cancer cell lines. For instance, one derivative showed an IC50 range of 1.45–4.25 μM across multiple tested cell lines, indicating potential for further development as anticancer agents .

Summary of Biological Activities

Propriétés

IUPAC Name |

1-oxido-2,6-diphenylpyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLQGULBXCFSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=[N+](C(=CC=C2)C3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508149 | |

| Record name | 1-Oxo-2,6-diphenyl-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78500-88-6 | |

| Record name | 1-Oxo-2,6-diphenyl-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.